N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-5-3-4-6(8)7(10)9(2)11/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSOROOPUBZTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Pyrrolidine Precursors
Acylation of pyrrolidine derivatives is a foundational strategy for introducing the carboxamide group. The process typically involves reacting a pyrrolidine scaffold bearing a secondary amine with an acyl chloride or anhydride. For example, N-methylpyrrolidine can be acylated using dimethylcarbamoyl chloride in the presence of a base such as triethylamine to yield N-methylpyrrolidine-2-carboxamide. Subsequent oxidation or hydroxylation at the nitrogen introduces the N-hydroxy group.
A critical challenge lies in selectively hydroxylating the nitrogen without over-oxidizing the pyrrolidine ring. Patent literature describes analogous methods for hydroxylating pyrimidinone carboxamides using protected intermediates. By esterifying the hydroxy group during acylation (e.g., as an acetate or benzoate), side reactions are minimized, enabling efficient conversion with stoichiometric acylating agents. Deprotection under basic conditions (e.g., aqueous NaOH or KOH) then yields the free N-hydroxy product.
Key Reaction Conditions:
Cyclization of Linear Amines
Base-mediated cyclization offers an alternative route, particularly for constructing the pyrrolidine ring de novo. This method, adapted from protocols for synthesizing N-hydroxyindoles, involves linear precursors such as 2-(2-nitroaryl)-2-butenoates. For pyrrolidine derivatives, nitroalkene intermediates undergo reductive cyclization in the presence of hindered bases like potassium tert-butoxide.
For instance, ethyl 2-(2-nitrophenyl)-2-butenoate cyclizes under strongly basic conditions to form a pyrrolidine framework, with subsequent alkylation introducing methyl groups. The nitro group is reduced in situ to an amine, which is then hydroxylated. While this route is less direct, it provides access to stereochemically pure products when chiral auxiliaries or catalysts are employed.
Protection-Deprotection Strategies
Functional group compatibility is a recurring challenge due to the reactivity of the N-hydroxy group. Patent data highlights the utility of ester protection (e.g., acetyl or benzoyl groups) during acylation steps. For example, protecting the hydroxy group as an acetate allows selective acylation of the amine with dimethylcarbamoyl chloride, followed by hydrolysis to regenerate the hydroxy moiety. This approach reduces reagent waste and improves yields by 20–30% compared to unprotected substrates.
Reaction Optimization and Stereochemical Control
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity in acylation reactions, while ethereal solvents (e.g., THF) favor cyclization. Hindered bases such as sodium tert-pentoxide minimize side reactions during deprotonation steps, as evidenced in the synthesis of N-alkoxyindoles.
Stereoselective Synthesis
The (2S,4R) configuration of related pyrrolidine carboxamides suggests that chiral catalysts or resolving agents are necessary for enantioselective synthesis. Enzymatic resolution using lipases or kinetic resolution with chiral auxiliaries (e.g., Evans oxazolidinones) could isolate desired stereoisomers. However, no direct data exists for the target compound, necessitating extrapolation from analogous systems.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound is distinct in combining a hydroxylamine group with dual methyl substituents, whereas analogs like 8c () incorporate bulky aryl or coumarin groups.
- HET0016 () shares the hydroxylamine group but features a formamidine backbone instead of a carboxamide, altering its enzyme-targeting specificity.
Physicochemical Properties
Key Observations :
- Bulky substituents (e.g., coumarin in 8c) correlate with higher melting points due to enhanced intermolecular forces .
- The hydrochloride salt in improves solubility compared to free bases.
Key Observations :
- Yields vary with substituent steric hindrance; electron-withdrawing groups (e.g., bromophenyl in 8d) may improve reaction efficiency .
Key Observations :
- Hydroxylamine-containing compounds (e.g., HET0016) often target cytochrome P450 enzymes, suggesting analogous pathways for the target compound .
Biological Activity
N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyrrolidine Ring : Provides structural stability and potential interaction sites with biological macromolecules.
- Hydroxy Group : Plays a crucial role in forming hydrogen bonds with target molecules.
- Carboxamide Group : Contributes to the compound's solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group facilitates hydrogen bonding, which is essential for modulating the activity of various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, making it a candidate for therapeutic interventions.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, influencing physiological responses.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates potential efficacy against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through targeted enzyme inhibition .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, although further research is needed to elucidate these effects fully.
1. Antituberculosis Activity
A study highlighted the effectiveness of pyrrolidine carboxamides as inhibitors of InhA, a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The lead compound demonstrated over 160-fold improvement in potency after optimization through high-throughput screening .
2. Anticancer Mechanisms
Research has shown that this compound can inhibit specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell viability in various cancer cell lines .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
